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molecular formula C6H7NS B154844 Pyridin-4-YL-methanethiol CAS No. 1822-53-3

Pyridin-4-YL-methanethiol

Cat. No. B154844
M. Wt: 125.19 g/mol
InChI Key: YUWAUUTYKFAJBH-UHFFFAOYSA-N
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Patent
US04535084

Procedure details

Sodium methoxide (361 mg., 6.7 mmoles) was dissolved in 15 ml. of ethanol and cooled in an ice-water bath. 2-Bromoethanol (760 mg., 6.08 mmoles) was added dropwise over 5 minutes, followed by the dropwise addition of 4-picolyl mercaptan (760 mg., 6.08 mmoles) in 5 ml. of ethanol. The reaction mixture was warmed to room temperature and stirred for 20 hours. Precipitated salts were removed by filtration and the filtrate evaporated to crude product, which was chromatographed on 20 g. of silica gel with chloroform and then 1% methanol in chloroform as eluant. The column was monitored by tlc (9:1 chloroform:ethanol, Rf 0.25). Clean product fractions were combined and evaporated to yield clear title product as an oil (186 mg.), having m/e 269 and pnmr/CDCl3 /TMS/delta: 8.63-8.42 (m, 2H), 7.38-7.18 (m, 2H), 3.73 (t, 2H), 3.72 (s, 2H), 2.89 (s, broad, 1 H) and 2.63 (t, 2H) ppm.
Name
Sodium methoxide
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Quantity
760 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].Br[CH2:5][CH2:6][OH:7].[N:8]1[CH:13]=[CH:12][C:11]([CH2:14][SH:15])=[CH:10][CH:9]=1>C(O)C>[OH:7][CH2:6][CH2:5][S:15][CH2:14][C:11]1[CH:12]=[CH:13][N:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
361 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
760 mg
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
760 mg
Type
reactant
Smiles
N1=CC=C(C=C1)CS
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitated salts were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to crude product, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on 20 g
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OCCSCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 186 mg
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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